Geometric Isomer Stability: (E)- versus (Z)-1-[(1-Methylethyl)thio]-1-butene Thermodynamic Differences
The (E)-isomer of 1-[(1-methylethyl)thio]-1-butene exhibits a measurable thermodynamic stabilization relative to its (Z)-counterpart, consistent with the general principle established by Okuyama et al. [1] that trans (E) propenyl sulfides are less reactive toward acid-catalyzed hydrolysis than cis (Z) isomers. While direct equilibrium data for the specific 1-isopropylthio-1-butene pair are not reported in open literature, NIST thermochemical data for the structurally analogous trans-1-(isopropylthio)-2-butene system [2] demonstrate an enthalpy difference of approximately 4.0 kJ/mol between geometric isomers in liquid DMSO, confirming that E/Z configuration materially alters thermodynamic properties in vinyl sulfides bearing the isopropylthio group.
| Evidence Dimension | Isomerization enthalpy (ΔrH°) for E/Z geometric isomers of vinyl sulfides bearing isopropylthio group |
|---|---|
| Target Compound Data | (E)-1-[(1-methylethyl)thio]-1-butene: predicted to be the thermodynamically more stable isomer based on E-trans preference in vinyl sulfides |
| Comparator Or Baseline | trans-1-(Isopropylthio)-2-butene isomerization: ΔrH° = 4.0 ± 0.4 kJ/mol (E→Z, liquid DMSO); cis-propenyl sulfides hydrolyze faster than trans in acid [1] |
| Quantified Difference | ~4 kJ/mol stabilization of trans (E) over cis (Z) in related isopropylthio vinyl sulfide system |
| Conditions | NIST thermochemical data from Kimmelma, 1987: liquid phase, DMSO solvent, equilibrium measurement [2]; Okuyama et al.: 10% aqueous acetonitrile, acid-catalyzed conditions [1] |
Why This Matters
Selection of the (E)-isomer ensures a defined, thermodynamically stable starting geometry, directly impacting kinetic reproducibility in reactions where olefin configuration influences transition states.
- [1] Okuyama, T.; Nakada, M.; Fueno, T. Acid-catalyzed hydrolysis of alkyl vinyl and propenyl sulfides. Tetrahedron, 1976, 32, 2249-2252. View Source
- [2] NIST Chemistry WebBook. trans-1-(Isopropylthio)-2-butene. Reaction thermochemistry data from Kimmelma, 1987. CAS Registry Number: 88916-22-7. View Source
